1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound belonging to the indole family, which is characterized by its unique heterocyclic structure. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound features a bromine atom at the 6-position of the indole ring and a chloroethanone functional group, which contributes to its reactivity and potential applications in various scientific fields.
The compound can be classified as an indole derivative and is recognized under various chemical databases including PubChem and BenchChem. It is primarily utilized in research settings for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents.
The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the following steps:
Industrial Production: For large-scale production, optimized reaction conditions are employed to maximize yield and purity, often utilizing continuous flow reactors.
The molecular formula of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is C10H8BrClN2O, with a molecular weight of approximately 273.54 g/mol. The structure consists of an indole ring substituted with a bromine atom and a chloroethanone group, which significantly influences its chemical behavior.
Crystallographic Data: Detailed crystallographic studies provide insights into bond lengths and angles within the compound, confirming that they fall within expected ranges for similar structures .
1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives for specific applications.
The mechanism of action for 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves interactions with biological targets such as enzymes and receptors. The presence of both bromine and chlorine substituents enhances its binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial for its application in medicinal chemistry, particularly in developing therapeutic agents.
Relevant data from chemical databases indicate that this compound possesses typical properties associated with halogenated indoles, which often exhibit significant reactivity due to their electrophilic nature .
1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one has several notable applications in scientific research:
The regioselective bromination at the C6 position of the indole scaffold constitutes a critical first step in synthesizing 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one. Electrophilic aromatic substitution (EAS) remains the predominant method, with N-bromosuccinimide (NBS) serving as the most efficient brominating agent due to its controlled reactivity and reduced polybromination risk. Studies demonstrate that electron-donating substituents at C3—such as aldehyde or keto groups—strongly direct electrophiles to the C6 position via resonance stabilization of the Wheland intermediate [3] [4]. Solvent polarity significantly influences reaction kinetics: non-polar solvents (dichloromethane) favor monobromination (≥92% selectivity), whereas polar aprotic solvents (DMF) promote dibromination byproducts [3].
Table 1: Comparative Analysis of Brominating Agents for 6-Bromoindole Synthesis
Brominating Agent | Solvent | Temp (°C) | Reaction Time (h) | C6 Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
NBS | CH₂Cl₂ | 25 | 2 | 92 | 88 |
Br₂/Pyrrolidine | CHCl₃ | 0-5 | 1.5 | 85 | 76 |
CuBr₂ | DMF | 80 | 6 | 78 | 65 |
KBr/H₂O₂/AcOH | H₂O/AcOH | 70 | 4 | 90 | 82 |
For acid-sensitive substrates, in situ bromine generation systems (KBr/H₂O₂/AcOH) provide milder alternatives, achieving 90% regioselectivity in aqueous media [10]. Post-functionalization purification typically involves column chromatography or crystallization from ethanol/water mixtures to isolate 6-bromoindole derivatives with ≥95% purity [4].
Chloroacetylation at C3 employs Friedel-Crafts acylation, where 6-bromoindole reacts with chloroacetyl chloride (ClCH₂COCl) under Lewis or Brønsted acid catalysis. Aluminum chloride (AlCl₃) remains the conventional catalyst (0.5-1.0 equiv.), but generates stoichiometric metallic waste and promotes N-acylation side products (15-22%) [3]. Modern protocols utilize trimethylsilyl triflate (TMSOTf, 10 mol%) in dichloroethane at 60°C, suppressing N-acylation through kinetic control and enhancing C3 selectivity to 97% [4].
Solvent effects are pronounced: nitrobenzene elevates yields to 89% by stabilizing the acylium ion, whereas tetrahydrofuran (THF) causes decomposition pathways (yields ≤55%). Stoichiometric optimization prevents diacylation; a 1:1.05 indole/chloroacetyl chloride ratio minimizes excess reagent decomposition products. Post-reaction quenching with ice-cold water precipitates the crude product, with recrystallization (toluene/hexane) delivering >99% purity material [4].
Table 2: Chloroacetylation Reaction Conditions and Performance
Catalyst (mol%) | Solvent | Temp (°C) | Reaction Time (h) | C3 Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
AlCl₃ (100) | CH₂Cl₂ | 25 | 4 | 78 | 70 |
ZnCl₂ (120) | Toluene | 80 | 3 | 85 | 75 |
TMSOTf (10) | ClCH₂CH₂Cl | 60 | 2 | 97 | 88 |
H₂SO₄ (30) | Nitrobenzene | 5 | 1.5 | 90 | 89 |
Achieving sequential regioselective halogenation (C6 bromination followed by C3 chloroacetylation) demands catalytic precision. Brønsted acidic ionic liquids (ILs), particularly 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO₃H)][OTf], enable dual halogenations in a single reactor. This IL acts as a phase-transfer catalyst and acid source, facilitating NBS-mediated bromination at 55°C (30 min, 95% conversion) and subsequent chloroacetylation at 70°C (90 min, 89% yield) without intermediate isolation [9]. Crucially, the IL’s sulfonic acid group protonates NXS reagents, generating electrophilic halonium ions (Br⁺, Cl⁺) while suppressing anion competing reactions.
Heterogeneous catalysts like amberlyst-15 or silica-supported sulfonic acid offer simplified recovery but exhibit reduced efficiency in polar substrates (≤80% yield). Kinetic studies confirm that IL systems accelerate bromination 8-fold compared to conventional H₂SO₄ catalysis due to enhanced NBS solubility and electrostatic stabilization of transition states [9].
Table 3: Catalytic Performance in Tandem Halogenation
Catalytic System | Bromination Conversion (%) | Chloroacetylation Yield (%) | Total Isolated Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
[BMIM(SO₃H)][OTf] | 95 | 89 | 85 | 8 |
H₂SO₄ | 88 | 76 | 67 | Not reusable |
Amberlyst-15 | 78 | 70 | 55 | 5 |
Silica-SO₃H | 75 | 68 | 51 | 6 |
Green synthesis focuses on waste minimization and atom economy. Solvent-free bromination using NBS/alumina composites reduces auxiliary materials, achieving 88% yield with E-factors (kg waste/kg product) of 1.2 versus 8.5 for dichloromethane-based routes [9]. For chloroacetylation, water-mediated reactions under microwave irradiation (100°C, 20 min) afford 84% yield via hydrophobic acceleration, eliminating metal catalysts.
[BMIM(SO₃H)][OTf] exemplifies circular chemistry: after reaction completion, the IL is extracted with water, dried, and reused over 8 cycles with <5% activity loss. Life-cycle analysis confirms ionic liquid systems reduce cumulative energy demand by 40% compared to stepwise bromination-acylation [9]. Byproduct suppression strategies include:
Scaling 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one synthesis introduces engineering and chemical challenges. Continuous-flow reactors enhance heat/mass transfer for exothermic halogenations: microfluidic systems with residence times of 120 s achieve 94% conversion at 50°C, suppressing thermal degradation pathways common in batch reactors [4]. Raw material economics favor in situ bromine generation (from NaBr/chlorine) over NBS, though purity trade-offs necessitate additional distillation steps.
Key industrial bottlenecks include:
Yield optimization leverages process analytical technology (PAT): real-time FTIR monitors acylium ion concentration, enabling automated chloroacetyl chloride dosing to maintain 1.05–1.10 reagent ratios. Typical plant-scale outputs reach 85–89% yield with ≥99.5% HPLC purity, while cost modeling identifies solvent recycling (≥95% recovery) as the primary cost-reduction lever [4].
Table 4: Industrial Process Parameters and Optimization Targets
Process Variable | Lab Scale | Pilot Scale | Optimized Plant Scale | Key Improvement Strategy |
---|---|---|---|---|
Reaction Volume (L) | 0.5 | 100 | 5000 | Continuous-flow design |
Temperature Control | ±5°C | ±3°C | ±1°C | Dynamic heat transfer fluid loops |
Chloroacetyl Chloride Equiv | 1.20 | 1.15 | 1.07 | PAT-guided dosing |
Isolated Yield (%) | 88 | 85 | 89 | Antisolvent crystallization control |
Production Cost ($/kg) | 320 | 210 | 185 | Solvent recycling integration |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0